4-cyclobutyl-1H-imidazole
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Overview
Description
4-cyclobutyl-1H-imidazole is a heterocyclic organic compound that features a cyclobutyl group attached to the imidazole ring. Imidazoles are a class of compounds known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The imidazole ring is a five-membered ring containing two nitrogen atoms at positions 1 and 3, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclobutyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclobutylamine with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-cyclobutyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Dihydroimidazole derivatives
Substitution: Alkylated, acylated, or sulfonylated imidazole derivatives
Scientific Research Applications
4-cyclobutyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 4-cyclobutyl-1H-imidazole depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with various functional groups through hydrogen bonding, π-π interactions, and coordination with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
4-cyclobutyl-1H-imidazole can be compared with other imidazole derivatives, such as:
4-methyl-1H-imidazole: Similar in structure but with a methyl group instead of a cyclobutyl group.
4-phenyl-1H-imidazole: Contains a phenyl group, which imparts different chemical and biological properties.
4-ethyl-1H-imidazole: Features an ethyl group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in the presence of the cyclobutyl group, which can influence the compound’s steric and electronic properties, thereby affecting its reactivity and interactions with other molecules.
Properties
CAS No. |
1571145-56-6 |
---|---|
Molecular Formula |
C7H10N2 |
Molecular Weight |
122.2 |
Purity |
95 |
Origin of Product |
United States |
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